molecular formula C8H13ClO2 B1397752 7-Oxooctanoyl chloride CAS No. 56721-52-9

7-Oxooctanoyl chloride

Cat. No.: B1397752
CAS No.: 56721-52-9
M. Wt: 176.64 g/mol
InChI Key: NDPIRVVPELSWQJ-UHFFFAOYSA-N
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Description

7-Oxooctanoyl chloride is an organic compound with the molecular formula C8H13ClO2. It is a derivative of octanoic acid, where the hydroxyl group is replaced by a chlorine atom, and an additional ketone group is present at the seventh carbon. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Oxooctanoyl chloride can be synthesized through several methods. One common approach involves the acylation of octanoic acid derivatives. For instance, the acylation of methyl 3,4-dimethoxyphenylacetate with octanoyl chloride using aluminum chloride or silver perchlorate as catalysts can yield the desired product . Another method involves the oxidation of 7-oxo-octanoic acid, followed by chlorination to replace the hydroxyl group with a chlorine atom .

Industrial Production Methods: In industrial settings, this compound is typically produced by the chlorination of 7-oxo-octanoic acid using thionyl chloride or phosphorus trichloride. These reagents facilitate the replacement of the hydroxyl group with a chlorine atom, resulting in the formation of the acyl chloride .

Chemical Reactions Analysis

Types of Reactions: 7-Oxooctanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like ammonia, primary and secondary amines, and alcohols are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Water or aqueous bases like sodium hydroxide.

Major Products Formed:

    Amides and Esters: Formed through nucleophilic substitution.

    Alcohols: Formed through reduction.

    Carboxylic Acids: Formed through hydrolysis.

Mechanism of Action

The mechanism of action of 7-oxooctanoyl chloride involves its reactivity as an acylating agent. The compound readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters. This reactivity is due to the presence of the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Uniqueness: 7-Oxooctanoyl chloride is unique due to the presence of the ketone group, which imparts distinct reactivity and properties compared to other acyl chlorides. This functional group allows for additional synthetic transformations and applications in various fields .

Properties

IUPAC Name

7-oxooctanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-7(10)5-3-2-4-6-8(9)11/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPIRVVPELSWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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